1-(2-(alpha-(p-Chlorophenyl)benzylamino)ethyl)piperidine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(2-(alpha-(p-Chlorophenyl)benzylamino)ethyl)piperidine is a complex organic compound that belongs to the class of piperidine derivatives. Piperidine is a six-membered heterocyclic compound containing one nitrogen atom. This compound is characterized by the presence of a p-chlorophenyl group, which imparts unique chemical and biological properties. Piperidine derivatives are widely studied for their pharmacological activities and are used in various scientific research applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2-(alpha-(p-Chlorophenyl)benzylamino)ethyl)piperidine typically involves the reaction of p-chlorobenzylamine with piperidine under specific conditions. The reaction is usually carried out in the presence of a suitable solvent and a catalyst to facilitate the formation of the desired product. The reaction conditions, such as temperature, pressure, and reaction time, are optimized to achieve high yields and purity of the compound .
Industrial Production Methods
Industrial production of this compound involves large-scale synthesis using advanced techniques and equipment. The process is designed to ensure consistent quality and high efficiency. The use of continuous flow reactors and automated systems helps in scaling up the production while maintaining the desired specifications .
Chemical Reactions Analysis
Types of Reactions
1-(2-(alpha-(p-Chlorophenyl)benzylamino)ethyl)piperidine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the p-chlorophenyl group can be replaced by other substituents.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield p-chlorobenzoic acid, while reduction may produce the corresponding amine derivative .
Scientific Research Applications
1-(2-(alpha-(p-Chlorophenyl)benzylamino)ethyl)piperidine has several scientific research applications:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic applications in treating various diseases.
Industry: Used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-(2-(alpha-(p-Chlorophenyl)benzylamino)ethyl)piperidine involves its interaction with specific molecular targets in the body. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
- 1-(2-(alpha-(p-Chlorophenyl)benzylamino)ethyl)-4-(2-(2-hydroxyethoxy)ethyl)piperazine
- 2-amino-4-(1-piperidine)pyridine derivatives
Uniqueness
1-(2-(alpha-(p-Chlorophenyl)benzylamino)ethyl)piperidine is unique due to its specific structural features, such as the p-chlorophenyl group and the piperidine ring. These features contribute to its distinct chemical and biological properties, making it valuable for various research and industrial applications .
Properties
CAS No. |
23892-49-1 |
---|---|
Molecular Formula |
C20H25ClN2 |
Molecular Weight |
328.9 g/mol |
IUPAC Name |
N-[(4-chlorophenyl)-phenylmethyl]-2-piperidin-1-ylethanamine |
InChI |
InChI=1S/C20H25ClN2/c21-19-11-9-18(10-12-19)20(17-7-3-1-4-8-17)22-13-16-23-14-5-2-6-15-23/h1,3-4,7-12,20,22H,2,5-6,13-16H2 |
InChI Key |
OWPPTLVOOSUIDP-UHFFFAOYSA-N |
Canonical SMILES |
C1CCN(CC1)CCNC(C2=CC=CC=C2)C3=CC=C(C=C3)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.